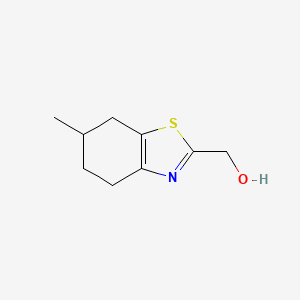

(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-6-2-3-7-8(4-6)12-9(5-11)10-7/h6,11H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRDANVETWCYJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with methyl ketones in the presence of an acid catalyst to form the benzothiazole ring. The resulting intermediate can then be reduced to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the benzothiazole ring.

Scientific Research Applications

Table 1: Overview of Synthesis Methods

| Method | Description | Yield |

|---|---|---|

| Cyclization | Reaction of 2-aminothiophenol with methyl ketones | High |

| Reduction | Reducing agents like lithium aluminum hydride or sodium borohydride | Moderate to High |

Chemistry

In the field of chemistry, (6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with specific properties.

Biology

The compound has garnered attention for its potential biological activities:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains by disrupting cell membranes or inhibiting essential metabolic processes.

- Antitumor Properties : Research has shown that certain modifications of benzothiazole derivatives exhibit selective cytotoxicity against cancer cell lines such as MCF-7 and MDA-MB-361. This suggests potential applications in cancer therapy.

- Neuroprotective Effects : Compounds within the benzothiazole family are noted for their neuroprotective properties, potentially modulating neurotransmitter levels or reducing oxidative stress in neuronal cells.

Table 2: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Antitumor | Selective cytotoxicity against cancer cells | |

| Neuroprotection | Modulation of neurotransmitters |

Medical Applications

In medical research, derivatives of this compound are being explored for their potential as pharmaceuticals. Ongoing studies aim to assess their efficacy and safety in treating various diseases.

Industrial Applications

Industrially, this compound is utilized in the production of dyes and pigments due to its stability and reactivity. Its unique chemical properties make it suitable for various manufacturing processes.

Table 3: Industrial Uses

| Application Area | Use Case |

|---|---|

| Dyes | Production of colorants |

| Pigments | Manufacturing specialty chemicals |

| Specialty Chemicals | Various industrial applications |

Mechanism of Action

The mechanism by which (6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Further research is needed to elucidate the exact mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzothiazole scaffold is a versatile platform in medicinal and materials chemistry.

Functional Group Modifications

Table 1: Structural and Functional Comparison

Key Observations

Polarity and Solubility: The hydroxymethyl group in the target compound increases polarity compared to the aminomethyl () and ethylaminomethyl () analogs, favoring aqueous solubility.

Biological Interactions: Aminomethyl and ethylaminomethyl derivatives may interact with biological targets via protonation at physiological pH, enabling ionic interactions with receptors or enzymes . The acetamide-piperazine analog () incorporates a bulkier substituent, likely designed for selective binding to G-protein-coupled receptors (GPCRs) or transporters .

Synthetic Utility :

Pharmacological Relevance

Analytical and Structural Considerations

- Crystallography : Tools like SHELX () and ORTEP-III () are widely used for resolving crystal structures of benzothiazole derivatives, aiding in conformational analysis and structure-activity relationship (SAR) studies .

- Impurity Profiling : Related compounds, such as diastereomeric impurities () and propanamide derivatives (), highlight the importance of stereochemical control in synthesis .

Biological Activity

(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol is a compound with significant biological activity that has garnered attention in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of scientific literature.

- IUPAC Name : this compound

- CAS Number : 1343893-40-2

- Molecular Formula : C₉H₁₃NOS

- Molecular Weight : 183.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

- Antitumor Activity : Research indicates that derivatives of benzothiazole compounds exhibit selective cytotoxicity against cancer cell lines. For instance, studies show that modifications at the 2-position of the phenyl ring can enhance potency against aneuploid cell lines compared to diploid ones .

- Neuroprotective Effects : Compounds within the benzothiazole family have been noted for their neuroprotective properties. They may act by modulating neurotransmitter levels or reducing oxidative stress within neuronal cells.

- Antimicrobial Properties : Preliminary studies suggest that benzothiazole derivatives can exhibit antimicrobial activity. This is hypothesized to be due to their ability to disrupt microbial cell membranes or interfere with essential metabolic processes.

Table 1: Summary of Biological Activities

Notable Studies

- Antitumor Efficacy : A study evaluated a series of benzothiazole derivatives for their antitumor properties and found that certain modifications significantly increased their selectivity and potency against breast cancer cell lines such as MCF-7 and MDA-MB-361 .

- Neuroprotective Mechanisms : Another investigation into the neuroprotective effects of benzothiazole compounds highlighted their potential to inhibit neurodegeneration through antioxidant mechanisms .

- Antimicrobial Activity : Research conducted on various benzothiazole derivatives indicated promising results against a range of bacterial strains, suggesting a mechanism involving membrane disruption or metabolic inhibition .

Q & A

Q. Example Protocol :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Thiourea, H₂SO₄, 90°C, 8h | 75% |

| Hydroxymethylation | Formaldehyde, NaOH, RT, 4h | 82% |

Which spectroscopic and crystallographic methods are most effective for structural characterization?

Basic Question

- NMR : ¹H/¹³C NMR resolves the methylene bridge (δ 3.8–4.2 ppm) and tetrahydrobenzothiazole protons (δ 1.5–2.5 ppm). Aromatic protons in the benzothiazole ring appear at δ 6.8–7.2 ppm .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, especially for resolving hydrogen bonding networks involving the methanol group .

- IR : The –OH stretch (3200–3400 cm⁻¹) and C–S vibrations (650–750 cm⁻¹) confirm functional groups .

What preliminary biological screening models are suitable for assessing its pharmacological potential?

Basic Question

- Antimicrobial Assays : Disk diffusion against S. aureus and E. coli (MIC values <50 µg/mL suggest activity) .

- Anticancer Screening : MTT assays using HeLa or MCF-7 cell lines (IC₅₀ < 100 µM indicates cytotoxicity) .

- Enzyme Inhibition : Evaluate inhibition of COX-2 or kinases via fluorometric assays .

How do substituents on the benzothiazole core influence reactivity and bioactivity?

Advanced Question

The methyl group at position 6 and the hydroxymethyl moiety at position 2 modulate electronic and steric effects:

Q. Example Substituent Effects :

| Substituent | Reactivity (k, s⁻¹) | Anticancer IC₅₀ (µM) |

|---|---|---|

| –CH₃ (6-position) | 0.45 | 85 |

| –Cl (6-position) | 0.62 | 42 |

| –OCH₃ (2-position) | 0.28 | >100 |

How can contradictory results in biological activity studies be resolved?

Advanced Question

Discrepancies often arise from assay conditions or impurity profiles:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 10–200 µM) .

- Metabolite Interference : Use HPLC-PDA to confirm compound stability in assay media .

- Cell Line Variability : Compare results across ≥3 cell lines (e.g., HepG2 vs. A549) .

What computational strategies predict binding interactions with biological targets?

Advanced Question

Q. Example Docking Scores :

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| COX-2 | -8.2 |

| EGFR Kinase | -7.5 |

What strategies improve synthetic yield and purity for scaled-up production?

Advanced Question

- Catalyst Optimization : Replace H₂SO₄ with recyclable ionic liquids (e.g., [BMIM][HSO₄]) to reduce waste .

- Chromatography : Use reverse-phase HPLC (C18 column, MeOH:H₂O = 70:30) to achieve >98% purity .

- Crystallization : Recrystallize from ethanol/water mixtures to remove thiourea byproducts .

What safety protocols are critical for handling this compound in research settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.